molecular formula C15H16O B1266756 1,3-Diphenylpropan-1-ol CAS No. 14097-24-6

1,3-Diphenylpropan-1-ol

Cat. No. B1266756
CAS RN: 14097-24-6
M. Wt: 212.29 g/mol
InChI Key: YVRQODFKFKHCPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,3-Diphenylpropan-1-ol, such as β-diketones, has been explored through methods involving the interaction of different chemical entities. For instance, β-diketone interactions have led to the synthesis of compounds adopting cis-diketo conformations, illustrating the flexibility in manipulating the core structure of 1,3-Diphenylpropan-1-ol for various derivatives (Emsley et al., 1987). Another method involves the diastereoselective reduction of β-hydroxy oxime, demonstrating a stereocontrolled route to synthesize derivatives of 1,3-Diphenylpropan-1-ol with high selectivity and yield (Patil et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3-Diphenylpropan-1-ol derivatives has been extensively analyzed through methods like X-ray crystallography and electron diffraction. Such studies reveal details about the orientation of phenyl rings and the spatial arrangement of molecules, which are crucial for understanding the chemical behavior and reactivity of these compounds (Schultz et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Diphenylpropan-1-ol and its derivatives showcase a range of transformations, highlighting their reactivity and functional group compatibility. The formation of various heterocyclic compounds from 1,3-Diphenylpropan-1-ol demonstrates its versatility as a precursor for synthesizing bioactive molecules with potential therapeutic applications (Fouad et al., 2023).

Physical Properties Analysis

The study of physical properties, such as thermal behavior, through methods like TG-DSC, provides insight into the stability and decomposition patterns of 1,3-Diphenylpropan-1-ol derivatives. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceutical formulations (Liu Wan-yun, 2008).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds 1,3-Diphenylpropan-1-ols serve as synthetic precursors for biologically active un-natural compounds. Notably, these compounds form the core structure in griffithane natural products isolated from Combretum griffithii stems. They are also potential synthetic precursors for flavans, which are found in various plants like Ageratum conyzoides and possess anti-feedant properties in some species (Reddy, Krishna, & Satyanarayana, 2016).

  • Stereocontrolled Synthesis The diastereomers of 3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol have been synthesized, starting from a common intermediate. This process highlights the significance of 1,3-Diphenylpropan-1-ol in stereocontrolled chemical synthesis, which is crucial for developing specific pharmaceutical compounds (Patil, Bhowmick, & Joshi, 2010).

  • Natural Product Extraction From the roots of Erythrina variegata, unusual diphenylpropan-1,2-diols with a syringyl group have been isolated. These compounds demonstrate the diversity of natural products derived from 1,3-Diphenylpropan-1-ol structures (Tanaka et al., 2002).

  • Catalytic Activity in Organic Reactions Transition-metal complexes containing a 1,3-Diphenylpropan-1-ol skeleton exhibit catalytic activity. For example, palladium complexes have shown efficacy in Sonogashira coupling reactions, a key process in organic synthesis (Liang, Nishide, Ito, & Yoshifuji, 2003).

  • Antioxidant Activity The antioxidant properties of 1,3-Diphenylpropane-1,3-dione, a related compound, have been studied using pulse radiolysis. It exhibits significant inhibitory activity against Fe2+-mediated lipid peroxidation, indicating its potential as an antioxidant (Rele et al., 2002).

  • Synthesis and Thermoanalysis The synthesis and thermoanalysis of 1,3-diphenylpropane-1,3-dione have been conducted, offering insights into its molecular structure and thermal properties, which are essential for its application in material science (Wan-yun, 2008).

  • Tyrosinase Inhibitory Effects Compounds derived from 1,3-Diphenylpropanes have been found to exhibit inhibitory activities against tyrosinase, an enzyme involved in melanin production. This indicates potential applications in skin care and treatment of hyperpigmentation disorders (Baek et al., 2009).

properties

IUPAC Name

1,3-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRQODFKFKHCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylpropan-1-ol

CAS RN

14097-24-6
Record name NSC69141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

β-Phenylpropiophenone (6-1) (7.5 g, 36.0 mmol) was suspended in ethanol (100 ml) and sodium borohydride (0.68 g, 18.0 mmol) was added under N2. The resulting solution was stirred at ambient temperature overnight. The ethanol was removed in vacuo and the residual oil-solid was taken up in ethyl acetate (100 ml) and water (30 ml). The ethyl acetate layer was removed, washed with water, dried, filtered and concentrated in vacuo to give 6-2 as a colorless oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
MN Patil, RG Gonnade, NN Joshi - tetrahedron, 2010 - Elsevier
Efficient synthetic routes to both syn and anti diastereomers of a conformationally restricted 1,3-aminoalcohol were devised. Resolution of the aminoalcohols was accomplished through …
Number of citations: 15 www.sciencedirect.com
MN Patil - 2010 - dspace.ncl.res.in
Discovering efficient methods for gaining access to enantiomerically pure pharmaceuticals, agrochemicals, and flavors has been a great challenge for chemists. Amongst various …
Number of citations: 0 dspace.ncl.res.in
MN Patil, KC Bhowmick, NN Joshi - Tetrahedron Letters, 2010 - Elsevier
Both the diastereomers of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol were synthesized starting from a common intermediate, namely, β-hydroxy oxime 6. Diastereoselective …
Number of citations: 2 www.sciencedirect.com
AGK Reddy, J Krishna, G Satyanarayana - ChemistrySelect, 2016 - Wiley Online Library
An effective and practical sequential one‐pot [Pd]‐catalyzed Jeffery‐Heck reaction followed by reduction protocol is designed for the direct synthesis of 1,3‐diphenylpropan‐1‐ols and 3…
AN Davydova, BT Sharipov, FA Valeev - butlerov.com
© Anna N. Davydova,+ Bulat T. Sharipov, and Farid A. Valeev* Ufa Institute of Chemistry–Subdivision of the Ufa Federal Research Centre of the Russian Academy of Sciences. …
Number of citations: 2 butlerov.com
Z Baán, Z Finta, G Keglevich, I Hermecz - Green Chemistry, 2009 - pubs.rsc.org
Chalcone and some other α,β-unsaturated ketones were subjected to transfer hydrogenation catalyzed by the dimer [Rh(cod)Cl]2 and the Wilkinson's catalyst in imidazolium-, …
Number of citations: 74 pubs.rsc.org
L Tang, F Qin, F Huang, D Xu, Q Hu… - Applied Organometallic …, 2022 - Wiley Online Library
The construction of complex molecules from readily available alcohols via C–C bond formation reactions is of great interest in organic synthesis. Silver‐coated Fe 3 O 4 nanoparticles (…
Number of citations: 4 onlinelibrary.wiley.com
A Sohma, S Mitsui - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
The effects of catalysts and an additive, sodium hydroxide, on the catalytic hydrogenation of benzalacetophenone oxide (I) have been studied for the purpose of elucidating the …
Number of citations: 6 www.journal.csj.jp
CS Cho, BT Kim, HS Kim, TJ Kim, SC Shim - Organometallics, 2003 - ACS Publications
Secondary alcohols (carbinols) react with primary alcohols in dioxane at 80 C in the presence of a catalytic amount of RuCl 2 (PPh 3 ) 3 and KOH along with a sacrificial hydrogen …
Number of citations: 178 pubs.acs.org
B Ramasamy, PA P, MK Gangwar, P Ghosh - ChemistrySelect, 2019 - Wiley Online Library
A series of chiral iridium(I) (1‐3)e complexes of bioxazoline fused imidazole derived N‐heterocyclic carbene (NHC) ligands successfully carried out asymmetric transfer hydrogenation …

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